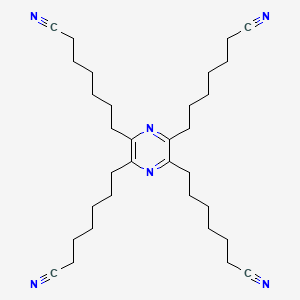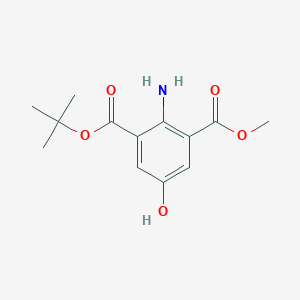
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters This compound features a benzene ring substituted with an amino group, a hydroxyl group, and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2-amino-5-hydroxybenzene-1,3-dicarboxylic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-amino-5-oxo-benzene-1,3-dicarboxylate.
Reduction: Formation of 2-amino-5-hydroxybenzene-1,3-diamine.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds with active sites, modulating the activity of the target molecules. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl methyl 2-amino-4-hydroxybenzene-1,3-dicarboxylate
- tert-Butyl methyl 2-amino-5-methoxybenzene-1,3-dicarboxylate
- tert-Butyl methyl 2-amino-5-hydroxybenzene-1,4-dicarboxylate
Uniqueness
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and amino groups on the benzene ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
141311-38-8 |
|---|---|
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)9-6-7(15)5-8(10(9)14)11(16)18-4/h5-6,15H,14H2,1-4H3 |
InChI-Schlüssel |
UXEHLRGJWTWLPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1N)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
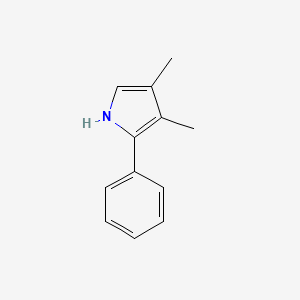
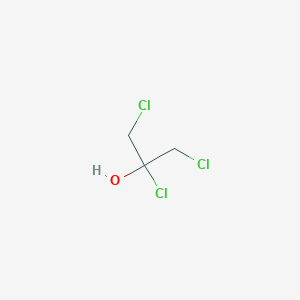
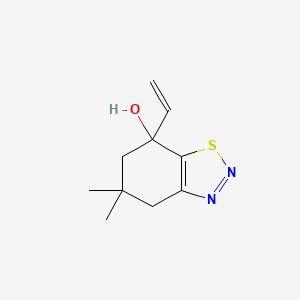
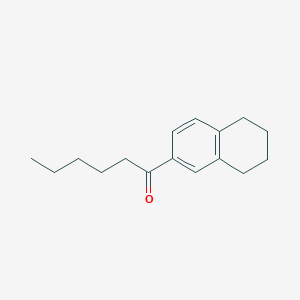
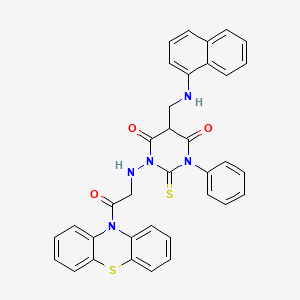
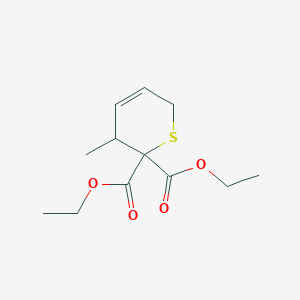

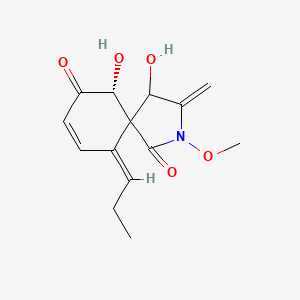
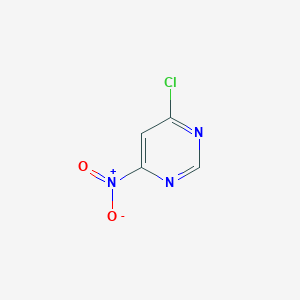
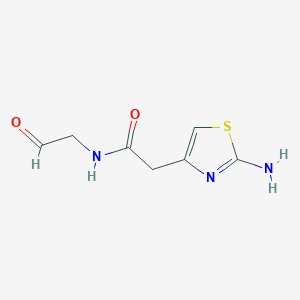
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
